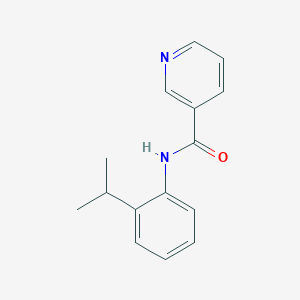

N-(2-isopropylphenyl)nicotinamide

Übersicht

Beschreibung

N-(2-isopropylphenyl)nicotinamide is a compound related to nicotinamide, a form of niacin or vitamin B3, which is widely available in plant and animal foods and can also be synthesized in the liver from dietary tryptophan. Nicotinamide is a crucial precursor of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in ATP production and the sole substrate of the nuclear enzyme poly-ADP-ribose polymerase-1 (PARP-1) (Surjana, Halliday, & Damian, 2010).

Synthesis Analysis

The synthesis of related nicotinamide compounds involves various chemical reactions, including the reaction of chloroacetaldehyde with the coenzyme to produce fluorescent analogs of nicotinamide adenine dinucleotide, highlighting the synthetic versatility of nicotinamide derivatives (Barrio, Secrist, & Leonard, 1972).

Molecular Structure Analysis

Nicotinamide derivatives, such as this compound, exhibit diverse molecular conformations and interactions. Studies on related compounds demonstrate various molecular arrangements, including hydrogen-bonded chains and three-dimensional networks, influenced by substitutions at the nicotinamide moiety (Gomes et al., 2013).

Chemical Reactions and Properties

Nicotinamide derivatives participate in numerous chemical reactions, reflecting their chemical versatility. For instance, nicotinamide adenine dinucleotide, a coenzyme related to this compound, can be modified to create fluorescent analogs for biochemical studies, showcasing the reactivity and functional diversity of these compounds (Barrio, Secrist, & Leonard, 1972).

Wissenschaftliche Forschungsanwendungen

Uremic Toxin Metabolism

N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, has been identified as a uremic toxin. This revelation comes from studies using nicotinamide in treating high levels of phosphorus in end-stage renal disease, which has brought to light new potential uremic toxicities of its metabolites like 2PY. The harmful effects of 2PY, particularly in the context of uremia, are noteworthy, as they may inhibit poly (ADP-ribose) polymerase-1 activity, posing significant health risks (Lenglet et al., 2016).

Fluorescent Analog Development

The development of a fluorescent analog of nicotinamide adenine dinucleotide using nicotinamide has been a notable advancement. This analog, created by reacting chloroacetaldehyde with the coenzyme, has facilitated research in various biochemical applications due to its fluorescence properties (Barrio et al., 1972).

Stem Cell Research

In stem cell research, nicotinamide has been found to promote cell survival and differentiation in human pluripotent stem cells. It achieves this by inhibiting the phosphorylation of myosin light chain and suppressing actomyosin contraction. Additionally, nicotinamide's role as a kinase inhibitor, affecting pathways involved in cell survival and differentiation, is critical in stem cell applications and disease treatments (Meng et al., 2018).

Enzyme Activity Modulation

Nicotinamide has been observed to influence the activity of hepatic microsomal mixed-function oxidase. This enzyme is crucial in oxidative metabolism, and nicotinamide's inhibitory effects on the metabolism of certain substrates of this system are significant for understanding enzyme regulation and drug interactions (Schenkman et al., 1967).

NNMT Activity and Disease Association

The activity of Nicotinamide N-methyltransferase (NNMT) and its association with diseases, especially cancers and metabolic disorders, is a critical area of research. Understanding the binding interactions and inhibition mechanisms of NNMT can lead to potential therapeutic applications for various diseases (Gao et al., 2019).

Dermatological Applications

Nicotinamide has shown promise in dermatology, particularly in the treatment of nonmelanoma cancer prophylaxis, acne vulgaris, and other skin conditions. Its role in these applications is an area of active research and speculation for future dermatological practices (Forbat et al., 2017).

Eigenschaften

IUPAC Name |

N-(2-propan-2-ylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(2)13-7-3-4-8-14(13)17-15(18)12-6-5-9-16-10-12/h3-11H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXAGTBMGIGRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5503875.png)

![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5503878.png)

![2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5503882.png)

![2-{1-(4-chloro-2-methylphenyl)-5-[(2-oxopiperidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5503887.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5503909.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)

![1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5503930.png)

![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)

![3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5503971.png)

![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)